Cas no 942-24-5 (Methyl indole-3-carboxylate)

Methyl indole-3-carboxylate structure
Methyl indole-3-carboxylate structure
Nome del prodotto:Methyl indole-3-carboxylate
Numero CAS:942-24-5
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00189407
CID:40370
PubChem ID:589098

Methyl indole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl indole-3-carboxylate
    • methyl 1H-indole-3-carboxylate
    • Methyl 3-indolecarboxylate
    • 3-Methoxycarbonylindole
    • 3-Carbomethoxyindole
    • Methyl indolyl-3-carboxylate
    • Indole-3-carboxylic Acid Methyl Ester
    • [ "" ]
    • 1H-Indole-3-carboxylic acid, methyl ester
    • 1H-Indole-3-carboxylic acid methyl ester
    • Indole-3-carboxylic acid, methyl ester
    • QXAUTQFAWKKNLM-UHFFFAOYSA-N
    • 3-carbomethoxy indole
    • PubChem7506
    • methylindole-3-carboxylate
    • methyl indole 3-carboxylate
    • 3-methoxycarbonyl-1H-indole
    • KSC490C1F
    • Indole-3-carboxylic acid, methyl ester (6CI, 7CI, 8CI)
    • BCP00917
    • Methyl indole-3-carboxylate, 99%
    • 3-Methoxycarbonylindole, 3-Carbomethoxyindole, Methyl indolyl-3-carboxylate
    • CHEBI:65019
    • BDBM50250885
    • AMY23351
    • HMS1661G01
    • F2190-0648
    • Z57164966
    • Q27133581
    • FT-0628332
    • SCHEMBL1093530
    • SDCCGMLS-0065824.P001
    • DTXSID10343334
    • I0491
    • HY-79635
    • A15922
    • Methyl 1H-indole-3-carboxylate #
    • Indole-3-carboxylicacidmethylester
    • PB47482
    • 942-24-5
    • Indole-3-carboxylic acid methyl ester, 99%
    • AKOS000579454
    • METHYL INDOLE-3- CARBOXYLATE
    • MFCD00189407
    • CS-D1229
    • CHEMBL2270066
    • I-2505
    • InChI=1/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H
    • AB9732
    • SY020043
    • 7T-1502
    • EN300-18395
    • DA-75467
    • Indole-3-carboxylic Acid, Methyl Ester; 3-Methoxycarbonylindole; Methyl 1H-indole-3-carboxylate; Methyl Indole-3-carboxylate; Methyl Indolyl-3-carboxylate
    • STK397421
    • MDL: MFCD00189407
    • Inchi: 1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
    • Chiave InChI: QXAUTQFAWKKNLM-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2C(=CC=CC=2)NC=1)OC
    • BRN: 142023

Proprietà calcolate

  • Massa esatta: 175.06300
  • Massa monoisotopica: 175.063329
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 3
  • Superficie polare topologica: 42.1
  • XLogP3: 2.6
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1999 (rough estimate)
  • Punto di fusione: 148.0 to 152.0 deg-C
  • Punto di ebollizione: 306.47°C (rough estimate)
  • Punto di infiammabilità: 154.4oC
  • Indice di rifrazione: 1.5060 (estimate)
  • Coefficiente di ripartizione dell'acqua: Slightly soluble methanol and dimethyl sulfoxide. Insoluble in water.
  • PSA: 42.09000
  • LogP: 1.95450
  • Solubilità: Non determinato

Methyl indole-3-carboxylate Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36-S37/39
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • Frasi di rischio:R36/37/38

Methyl indole-3-carboxylate Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Methyl indole-3-carboxylate Prezzodi più >>

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Chemenu
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Fluorochem
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Fluorochem
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Methyl indole-3-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ,  Water ;  1 min
Riferimento
Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior
Li, Hao; Boonnak, Nawong; Padwa, Albert, Tetrahedron Letters, 2011, 52(17), 2062-2064

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol
Riferimento
Diversity-oriented synthesis and antifungal activities of novel pimprinine derivative bearing a 1,3,4-oxadiazole-5-thioether moiety
Song, Zi-Long; Zhu, Yun; Liu, Jing-Rui; Guo, Shu-Ke; Gu, Yu-Cheng; et al, Molecular Diversity, 2021, 25(1), 205-221

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Sodium chloride (exchanged products with divinylbenzene-butanediyl--bis-1vinylimidazoliumdisalicylate copolymer) ,  1H-Imidazolium, 1,1′-(1,4-butanediyl)bis[3-ethenyl-, 2-hydroxybenzoate (1:2), po… Solvents: Water ;  12 h, rt
1.2 9 h, 110 °C
Riferimento
Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)s
Qin, Li; Wang, Binshen; Zhang, Yongya; Chen, Li; Gao, Guohua, Chemical Communications (Cambridge, 2017, 53(26), 3785-3788

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Quinoline ;  2 h, 120 °C
Riferimento
Preparation method of novel indole compound with antibacterial property
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: tert-Butylamine Solvents: Methanol ;  0.5 h, reflux; reflux → rt
Riferimento
Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2
Suarez-Castillo, Oscar R.; Montiel-Ortega, Luis Alberto; Melendez-Rodriguez, Myriam; Sanchez-Zavala, Maricruz, Tetrahedron Letters, 2007, 48(1), 17-20

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  2 - 3 h, 80 °C
Riferimento
Microwave-assisted synthesis of new hydrazone compounds with two indole rings with antibacterial activities
Ye, Ying; Suo, You-rui; Yang, Fang; Yang, Yong-jing; Han, Li-juan, Huaxue Shiji, 2015, 37(7), 585-589

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Water ;  2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Riferimento
Bisindole acylhydrazone and its application in preparing antibacterial drug and daily chemical product
, China, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7, cooled
Riferimento
Preparation of indole acylhydrazone compounds for detection of organic acid by UV spectrometry
, China, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  rt; 6 atm, rt → 110 °C; 72 h, 6 atm, 110 °C
Riferimento
Palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives
Soderberg, Bjorn C. G.; Banini, Serge R.; Turner, Michael R.; Minter, Aaron R.; Arrington, Amanda K., Synthesis, 2008, (6), 903-912

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Triethylborane Solvents: Hexane ;  rt; 30 min, rt
1.3 24 h, -15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Riferimento
Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl Triethylborate
Zhang, Zhi-Wei; Xue, Hong; Li, Hailing; Kang, Huaiping; Feng, Juan; et al, Organic Letters, 2016, 18(15), 3918-3921

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt; 2 - 3 h, 80 °C
Riferimento
Microwave-assisted synthesis and molecular recognition properties of novel indole acylhydrazone receptors
Ye, Ying; Suo, Yourui; Yang, Fang; Yang, Yongjing; Han, Lijuan, Journal of Chemical Research, 2015, 39(5), 296-299

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7, cooled
Riferimento
Preparation of [1,3-phenylenebis(methylidene)]bis[1H-indolyl(alkyl)carbohydrazide] as antibacterial agents
, China, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ;  20 h, 100 psi, 100 °C
Riferimento
Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes
Okuro, Kazumi; Gurnham, Joanna; Alper, Howard, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ;  16 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agents
Hu, Yuanyuan; Ruan, Wenchen; Gao, Anhui; Zhou, Yubo; Gao, Lixin; et al, Pharmazie, 2017, 72(12), 707-713

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
Preparation of 3-carbomethoxyindole derivatives
, Japan, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.4 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 5 h, reflux
Riferimento
Amination/Cyclization Cascade by Acid-Catalyzed Activation of Indolenine for the One-Pot Synthesis of Phaitanthrin E
Abe, Takumi ; Yamada, Koji, Organic Letters, 2016, 18(24), 6504-6507

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Water Solvents: Water
Riferimento
Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters
Kelarev, V. I.; Shvekhgeimer, G. A., Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  0 °C; 3 h, reflux
Riferimento
Synthesis of novel pyridazino[1,6-a]indole-2,4(1H,3H)-dione and pyridazino[1,6-a]indol-2(1H)-one via intramolecular electrophilic aromatic substitution
Ozdarska, Katarzyna; Petremant, Maud; Wu, Kai-Chen; Bourguet, Erika, Results in Chemistry, 2022, 4,

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Carbon Solvents: Water ;  12 h, 0.1 MPa, 120 °C
Riferimento
Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials
Sun, Kangkang; Shan, Hongbin; Ma, Rui; Wang, Peng; Neumann, Helfried; et al, Chemical Science, 2022, 13(23), 6865-6872

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
Methyl group at 1-position of stabilized indole as a protective group
Nakatsuka, Shinichi; Asano, Osamu; Goto, Toshio, Heterocycles, 1986, 24(10), 2791-2

Methyl indole-3-carboxylate Raw materials

Methyl indole-3-carboxylate Preparation Products

Methyl indole-3-carboxylate Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:942-24-5)Methyl indole-3-carboxylate
Numero d'ordine:sfd21204
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
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